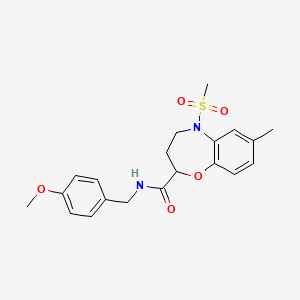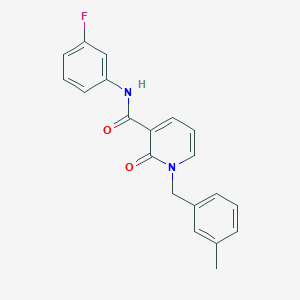
4-Methyl-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-METHYL-2-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIMIDINE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidine core substituted with a naphthalene-2-sulfonyl group, a piperazine ring, and a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-2-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIMIDINE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
4-METHYL-2-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
4-METHYL-2-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIMIDINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 4-METHYL-2-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIMIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
類似化合物との比較
Similar Compounds
- 4-METHYL-2-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIMIDINE
- 4-METHYL-2-[4-(BENZENE-2-SULFONYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIMIDINE
- 4-METHYL-2-[4-(TOLUENE-2-SULFONYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIMIDINE
Uniqueness
The uniqueness of 4-METHYL-2-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIMIDINE lies in its specific substitution pattern and the presence of the naphthalene-2-sulfonyl group. This structural feature imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.
特性
分子式 |
C23H27N5O2S |
|---|---|
分子量 |
437.6 g/mol |
IUPAC名 |
4-methyl-2-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-6-pyrrolidin-1-ylpyrimidine |
InChI |
InChI=1S/C23H27N5O2S/c1-18-16-22(26-10-4-5-11-26)25-23(24-18)27-12-14-28(15-13-27)31(29,30)21-9-8-19-6-2-3-7-20(19)17-21/h2-3,6-9,16-17H,4-5,10-15H2,1H3 |
InChIキー |
MOHAASRNKLMPIR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)N5CCCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[3-(4-chlorophenyl)-6-(3,4-dimethoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11240504.png)
![7-[4-(Benzyloxy)-3-methoxyphenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11240506.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(4-methoxyphenyl)piperidine-3-carboxamide](/img/structure/B11240514.png)
![2-bromo-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B11240517.png)
![2-{[5-(1-benzofuran-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11240520.png)

![N-[2-(Isopropylcarbamoyl)phenyl]-6,7-dimethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11240538.png)


![N-(2,5-dimethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B11240556.png)
![N-(3-fluorophenyl)-2-[11-(furan-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide](/img/structure/B11240557.png)
![N-[2-(1-Cyclohexen-1-YL)ethyl]-6-ethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11240569.png)
![5-Bromo-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)furan-2-carboxamide](/img/structure/B11240575.png)
![2,3-dimethoxy-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide](/img/structure/B11240594.png)
